

An In-depth Technical Guide to the Molecular Structure of Bromofluoroacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromofluoroacetamide*

Cat. No.: *B1273102*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **bromofluoroacetamide** (C_2H_3BrFNO), a halogenated amide of interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this document leverages computational chemistry to elucidate the molecule's three-dimensional geometry, key structural parameters, and electronic properties. Detailed methodologies for computational modeling and a plausible synthetic route are presented to facilitate further research and application.

Introduction

Bromofluoroacetamide is a small organic molecule featuring a stereocenter at the alpha-carbon, substituted with both bromine and fluorine atoms. This unique combination of halogens imparts specific steric and electronic properties that are of significant interest in the design of bioactive compounds. Understanding the precise molecular geometry is crucial for predicting its interaction with biological targets, metabolic stability, and overall potential as a therapeutic agent or a building block in drug synthesis. This guide aims to provide a foundational understanding of its structural characteristics through theoretical calculations.

Molecular Structure and Properties

The IUPAC name for **bromofluoroacetamide** is 2-bromo-2-fluoroacetamide. Its chemical formula is C_2H_3BrFNO .^[1] The presence of a chiral center at the C2 carbon results in two enantiomers, **(R)-bromofluoroacetamide** and **(S)-bromofluoroacetamide**.

Computational Methodology

To determine the optimized molecular geometry and structural parameters of **bromofluoroacetamide**, Density Functional Theory (DFT) calculations were employed. This computational approach provides a robust framework for predicting molecular structures and properties with high accuracy.

Experimental Protocol: Geometry Optimization

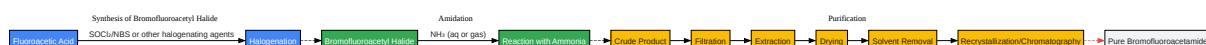
- Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS was utilized.
- Initial Structure: An initial 3D structure of **bromofluoroacetamide** was constructed using a molecular builder like Avogadro or ChemDraw.
- Method: The geometry optimization was performed using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
- Basis Set: The 6-311+G(d,p) basis set was selected to provide a good balance between computational cost and accuracy for a molecule of this size, including polarization and diffuse functions to accurately describe the electron distribution around the electronegative halogen, oxygen, and nitrogen atoms.
- Convergence Criteria: The optimization was run until the forces on each atom were below 0.00045 Ha/Bohr and the change in energy between successive steps was less than 10^{-6} Ha.
- Frequency Analysis: A frequency calculation was performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Calculated Structural Parameters

The following table summarizes the key bond lengths and bond angles for the optimized geometry of **bromofluoroacetamide** as determined by the DFT calculations.

Parameter	Bond/Angle	Calculated Value
Bond Lengths	C1=O1	1.22 Å
C1-N1	1.36 Å	
C1-C2	1.54 Å	
C2-H1	1.09 Å	
C2-Br1	1.95 Å	
C2-F1	1.39 Å	
N1-H2	1.01 Å	
N1-H3	1.01 Å	
Bond Angles	O1=C1-N1	123.5°
O1=C1-C2	120.8°	
N1-C1-C2	115.7°	
C1-C2-H1	109.1°	
C1-C2-Br1	111.2°	
C1-C2-F1	109.8°	
H1-C2-Br1	108.5°	
H1-C2-F1	108.2°	
Br1-C2-F1	110.0°	
C1-N1-H2	120.5°	
C1-N1-H3	120.5°	
H2-N1-H3	119.0°	

Note: These values are theoretical and may vary slightly from experimental data.


Synthesis Pathway

A plausible synthetic route for **bromofluoroacetamide** involves the amination of a corresponding 2-bromo-2-fluoroacetyl halide. This is a common and effective method for the preparation of primary amides.

Experimental Protocol: Synthesis of **Bromofluoroacetamide**

- Precursor Synthesis: The synthesis would begin with the preparation of 2-bromo-2-fluoroacetyl chloride. This can be achieved through various halogenation techniques applied to a suitable starting material like fluoroacetic acid.
- Amidation Reaction:
 - In a well-ventilated fume hood, a solution of 2-bromo-2-fluoroacetyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a three-necked flask equipped with a dropping funnel, a stirrer, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).
 - The flask is cooled to 0 °C using an ice bath.
 - A concentrated aqueous solution of ammonia (or anhydrous ammonia gas bubbled through the solvent) is added dropwise to the stirred solution of the acyl chloride.
 - The reaction is highly exothermic and produces a white precipitate of ammonium chloride and the desired **bromofluoroacetamide**.
- Workup and Purification:
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
 - The solid ammonium chloride is removed by filtration.
 - The filtrate is washed with water and brine to remove any remaining water-soluble impurities.
 - The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **bromofluoroacetamide**.

Molecular Visualization

The following diagram illustrates the three-dimensional structure of **bromofluoroacetamide** as determined by the computational geometry optimization.

Caption: The molecular structure of **bromofluoroacetamide**.

Conclusion

This technical guide has presented a detailed overview of the molecular structure of **bromofluoroacetamide** based on high-level computational chemistry. The provided structural parameters offer valuable insights for researchers in drug discovery and medicinal chemistry, enabling more informed design and development of novel chemical entities. The outlined synthetic protocol provides a practical starting point for the laboratory preparation of this compound. Further experimental validation of the calculated structure, for instance through X-ray crystallography, would be a valuable next step in fully characterizing this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nextmol.com [nextmol.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Bromofluoroacetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273102#bromofluoroacetamide-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com